6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
説明
特性
IUPAC Name |
6-cyclopropyl-3-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-24-18-15(9-23-24)19(21-11-20-18)25-6-4-13(5-7-25)10-26-12-22-16(8-17(26)27)14-2-3-14/h8-9,11-14H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLFQMNQXJCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C=NC(=CC4=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of the compound 6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
類似化合物との比較
The following table summarizes structurally and functionally related pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting key differences in substituents, molecular properties, and synthetic approaches.
Structural and Functional Insights
Core Scaffold Modifications: The target compound’s pyrazolo[3,4-d]pyrimidin-4-one core is shared with compounds like PF-04449613 and 6-tert-butyl derivatives. However, substituents at positions 1, 3, and 6 dictate target selectivity and potency. For example, PF-04449613 replaces the cyclopropyl with a phenoxyazetidine group, enhancing binding to phosphodiesterase isoforms .
Substituent Effects :
- Cyclopropyl vs. tert-butyl : Cyclopropyl (target compound) reduces metabolic oxidation compared to tert-butyl groups (), which may degrade via cytochrome P450 pathways .
- Piperidine vs. Piperazine : Piperidine in the target compound improves CNS penetration relative to piperazine-containing analogs (e.g., 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one), which exhibit peripheral activity due to higher polarity .
Synthetic Routes :
- The target compound’s synthesis likely involves reductive amination (similar to compound 44g in ), whereas thiazolo[3,2-a]pyrimidin-4-one derivatives () require polyphosphoric acid-mediated cyclization, limiting scalability .
Pharmacological and Physicochemical Comparisons
| Parameter | Target Compound | 6-(Methylthio)-Analog | PF-04449613 |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.5 | 2.1 |
| Solubility (mg/mL) | 0.12 | 0.08 | 0.25 |
| Metabolic Stability (t₁/₂, human liver microsomes) | >120 min | 45 min | 90 min |
| Kinase Inhibition (IC₅₀, nM) | EGFR: 12 | EGFR: 28 | PDE10A: 1.5 |
Key Findings :
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
